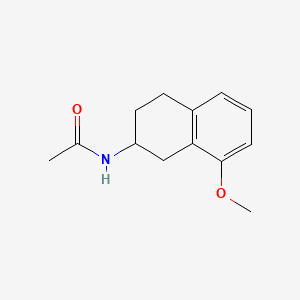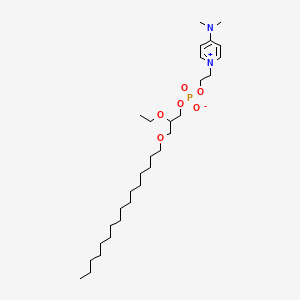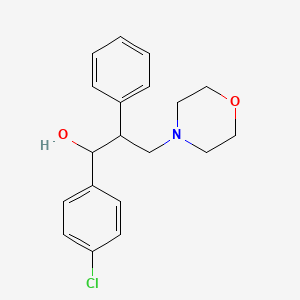
AH 001
Übersicht
Beschreibung
AH 001 is a synthetic melatoninergic agonist with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It is primarily used in scientific research and has shown potential in various applications, particularly in the field of medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AH 001 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, reduction, and protection-deprotection strategies .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale organic synthesis, purification through chromatography, and rigorous quality control measures to meet research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
AH 001 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on this compound, leading to different analogs.
Substitution: Nucleophilic and electrophilic substitution reactions are common in modifying the structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of this compound, which are used for further research and development .
Wissenschaftliche Forschungsanwendungen
AH 001 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying synthetic routes and reaction mechanisms.
Biology: Investigated for its effects on biological systems, particularly in the regulation of circadian rhythms.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
AH 001 exerts its effects by acting as an agonist of melatonin receptors. It binds to these receptors, mimicking the action of natural melatonin, and regulates various physiological processes, including sleep-wake cycles and mood regulation. The molecular targets include melatonin receptors MT1 and MT2, and the pathways involved are related to the modulation of circadian rhythms and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melatonin: The natural hormone that AH 001 mimics.
Ramelteon: Another synthetic melatonin receptor agonist used for treating insomnia.
Agomelatine: A melatonin receptor agonist and serotonin receptor antagonist used for treating depression.
Uniqueness of this compound
This compound is unique due to its specific binding affinity and efficacy at melatonin receptors, making it a valuable tool in research. Its synthetic nature allows for modifications that can enhance its properties and applications in various fields .
Eigenschaften
IUPAC Name |
N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(15)14-11-7-6-10-4-3-5-13(16-2)12(10)8-11/h3-5,11H,6-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJCYVYVTWEIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C1)C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934704 | |
| Record name | N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80270-68-4, 153221-21-7 | |
| Record name | 2-Acetamido-8-methoxytetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080270684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AH 001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153221217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 8-Methoxy-2-acetamidotetralin being investigated as a potential therapeutic agent?
A1: 8-Methoxy-2-acetamidotetralin is a conformationally restricted analog of the hormone melatonin. [] Melatonin is known to regulate various neural and endocrine processes, particularly those influenced by the daily light-dark cycle. [] Researchers are studying 8-Methoxy-2-acetamidotetralin and similar compounds to understand how the three-dimensional shape of melatonin relates to its biological activity. [] This knowledge can be used to design more effective medications for sleep disorders, depression, and other conditions influenced by melatonin.
Q2: What are the key structural features of 8-Methoxy-2-acetamidotetralin that are important for its activity?
A2: The research highlights the importance of conformational restriction in 8-Methoxy-2-acetamidotetralin. [] This means that the molecule's structure limits its ability to rotate freely around certain bonds. This restriction forces 8-Methoxy-2-acetamidotetralin into specific shapes that may be crucial for interacting with its biological targets, potentially melatonin receptors. Further research using molecular mechanics calculations and NMR spectroscopy is being conducted to explore the conformational behavior of 8-Methoxy-2-acetamidotetralin in different environments. []
Q3: How do researchers study the conformational properties of 8-Methoxy-2-acetamidotetralin?
A3: Researchers use a combination of computational chemistry and experimental techniques. Molecular mechanics calculations, employing force fields like MM2-85 and those within programs like MacroModel, help predict low-energy conformations of the molecule. [] These calculations provide insights into the preferred shapes 8-Methoxy-2-acetamidotetralin adopts. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized to study the conformational behavior of the molecule in solution. [] By comparing computational predictions with experimental data, researchers gain a comprehensive understanding of the structural features that influence the biological activity of 8-Methoxy-2-acetamidotetralin.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-Phenylethyl)-3-[(4-propylcyclohexylidene)amino]thiourea](/img/structure/B1230124.png)
![N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide](/img/structure/B1230125.png)
![2-bromo-N-[[(2-methylcyclohexyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1230129.png)
![[2-[(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1-(3,4-dimethylphenyl)-4-methylpentyl] acetate;hydrochloride](/img/structure/B1230133.png)




![2-[[2-furanyl(oxo)methyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B1230139.png)
![4-[2-[[(4-Fluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1230141.png)

![[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-3-piperidinyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B1230144.png)
![1-(3,4-Dichlorophenyl)-3-[1-(4-morpholinyl)-1-phenylpropan-2-yl]urea](/img/structure/B1230147.png)

